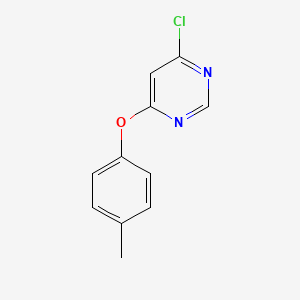

4-(p-tolyloxy)-6-chloropyriMidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in the realms of organic synthesis and medicinal chemistry. drugbank.comchemicalbook.comchemicalbook.comrsc.org Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) in DNA and RNA underscores its fundamental biological importance. drugbank.comnih.gov This natural occurrence has long inspired chemists to explore synthetic pyrimidine derivatives for a wide array of applications.

In organic synthesis, the pyrimidine ring serves as a valuable building block for the construction of more complex molecules. The nitrogen atoms in the ring can be readily protonated or alkylated, and the carbon atoms can be functionalized through various reactions, including nucleophilic substitution, cross-coupling reactions, and lithiation. The ability to selectively modify the pyrimidine core at its 2, 4, 5, and 6 positions allows for the creation of a diverse library of compounds with tailored properties. chemicalbook.comrsc.org

From a medicinal chemistry perspective, pyrimidine derivatives have demonstrated a remarkable spectrum of biological activities. chemicalbook.compatsnap.com The pyrimidine core is a key pharmacophoric feature in numerous approved drugs, exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties, among others. rsc.orgbas.bg The structural rigidity of the pyrimidine ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an effective scaffold for designing molecules that can bind to specific biological targets with high affinity and selectivity.

Overview of 4-(p-tolyloxy)-6-chloropyrimidine within Functionalized Pyrimidine Derivatives

Within the extensive family of pyrimidine derivatives, this compound emerges as a significant functionalized intermediate. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 6-position and a p-tolyloxy group at the 4-position. The presence of the chlorine atom, a good leaving group, makes this position susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.

The synthesis of this compound is typically achieved through the reaction of 4,6-dichloropyrimidine (B16783) with p-cresol (B1678582) in the presence of a base. The greater reactivity of one chlorine atom over the other in 4,6-dichloropyrimidine allows for a selective monosubstitution. This selective functionalization is a key aspect of its utility, enabling the sequential introduction of different substituents at the 4- and 6-positions.

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The p-tolyloxy group can modulate the electronic properties and steric bulk of the molecule, while the reactive chloro group provides a site for further elaboration of the molecular structure.

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol |

| CAS Number | 124040-99-9 |

Table 1: Physicochemical Properties of this compound.

| Spectroscopic Data | Predicted Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃) | δ ~8.6 (s, 1H, pyrimidine H-2), ~7.2-7.4 (m, 4H, tolyl-H), ~6.8 (s, 1H, pyrimidine H-5), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~170 (C-4), ~162 (C-6), ~158 (C-2), ~150 (tolyl C-O), ~138 (tolyl C-CH₃), ~130 (tolyl CH), ~121 (tolyl CH), ~105 (C-5), ~21 (CH₃) |

Table 2: Predicted Spectroscopic Data for this compound. Note: These are predicted values based on known data for similar structures and may vary slightly from experimental values.

Historical Context and Evolution of Pyrimidine Functionalization

The history of pyrimidine chemistry dates back to the 19th century with the isolation of alloxan, a pyrimidine derivative, in 1818. bas.bg However, the laboratory synthesis of a pyrimidine was not reported until 1879. nih.gov The elucidation of the structures of the nucleobases cytosine, thymine, and uracil (B121893) in the early 20th century was a pivotal moment that spurred intense interest in this class of heterocycles.

Early methods for pyrimidine synthesis often involved the condensation of urea (B33335) or its derivatives with β-dicarbonyl compounds. nih.gov Over the decades, the synthetic toolbox for creating and modifying pyrimidines has expanded dramatically. The development of halogenated pyrimidines as synthetic intermediates was a significant advancement. The discovery that the halogen atoms on the pyrimidine ring could be selectively displaced by a variety of nucleophiles opened up a vast number of possibilities for creating diverse molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(4-methylphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVLEYFLZWYONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 P Tolyloxy 6 Chloropyrimidine and Analogous Structures

Strategies for the Construction of the Pyrimidine (B1678525) Core

The foundational step in synthesizing 4-(p-tolyloxy)-6-chloropyrimidine is the creation of a suitably functionalized pyrimidine ring. This typically involves the synthesis of halogenated pyrimidine intermediates that can readily undergo further substitution.

Synthesis of Halogenated Pyrimidine Precursors

The introduction of halogen atoms, particularly chlorine, onto the pyrimidine ring is a critical step, rendering the ring susceptible to nucleophilic attack.

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a widely employed and long-standing method in organic synthesis. nih.gov Phosphoryl chloride (POCl₃) is the most common and effective reagent for this transformation. nih.govresearchgate.net The reaction generally involves heating the hydroxypyrimidine substrate in excess POCl₃, often in the presence of an organic base like N,N-dimethylaniline or pyridine (B92270). nih.govdeepdyve.com

The mechanism involves the initial phosphorylation of the hydroxyl group of the pyrimidine, which is present in its tautomeric keto form (a pyrimidinone), to form a phosphate (B84403) ester intermediate. This intermediate is then attacked by a chloride ion, leading to the displacement of the phosphate group and the formation of the chloropyrimidine. The use of a base helps to neutralize the hydrogen chloride (HCl) generated during the reaction. deepdyve.com

Recent advancements have focused on developing more environmentally friendly and efficient chlorination protocols. One such method involves using equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor at elevated temperatures. nih.govresearchgate.netdntb.gov.ua This approach offers high yields and purity of the final chlorinated products with simpler work-up procedures. nih.gov The combination of POCl₃ with phosphorus pentachloride (PCl₅) can also be used as a robust chlorinating agent. indianchemicalsociety.com

For instance, the chlorination of 2,4-dihydroxypyrimidine (uracil) with POCl₃ yields 2,4-dichloropyrimidine (B19661). chemicalbook.comnih.gov Similarly, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine (B16783). google.com

Table 1: Examples of Chlorination Reactions of Hydroxypyrimidines

| Starting Material | Chlorinating Agent | Base | Conditions | Product | Yield | Reference |

| Hydroxypyrimidines | POCl₃ (equimolar) | Pyridine | 160 °C, 2 h, sealed reactor | Chloropyrimidines | High | nih.gov |

| 6-Trifluoromethyluracil | POCl₃ | N,N-dimethylaniline | Reflux, 3 h | 2,4-Dichloro-6-trifluoromethylpyrimidine | Moderate | deepdyve.com |

| 4,6-Dihydroxypyrimidine | POCl₃ | Triethylamine hydrochloride | 95-100 °C, 3 h | 4,6-Dichloropyrimidine | 86.0% | google.com |

| 2,6-Diaminopyrimidin-4(3H)-one | POCl₃ | - | 100-105 °C, 8 h | 6-Chloropyrimidine-2,4-diamine | 80% | questjournals.org |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | - | 90-110 °C | 2,4-Diamino-6-chloropyrimidine | >70% | google.com |

This table is interactive. Click on the headers to sort the data.

Dichloropyrimidines are key intermediates in the synthesis of a wide array of substituted pyrimidines, including the target compound this compound. The most common precursor for dichloropyrimidines is uracil (B121893) or its derivatives. chemicalbook.commdpi.com

The synthesis of 4,6-dichloropyrimidine, a direct precursor for the title compound, can be achieved by the chlorination of 4,6-dihydroxypyrimidine using POCl₃. google.com The reaction is typically carried out by heating the dihydroxypyrimidine with an excess of POCl₃, often in the presence of a tertiary amine or its hydrochloride salt to facilitate the reaction. google.com After the reaction, the excess POCl₃ is usually removed by distillation, and the product is isolated by extraction. google.com Another approach involves the reaction of thiobarbituric acid to first produce 4,6-dichloro-2-(methylthio)pyrimidine, which can then be further manipulated. arkat-usa.org

The synthesis of 2,4-dichloropyrimidine from uracil is another well-documented procedure. This involves heating uracil with POCl₃, sometimes in the presence of a catalyst or a tertiary amine. chemicalbook.com

Introduction of the Aryloxy Moiety

Once the dichloropyrimidine core is synthesized, the next step is the regioselective introduction of the p-tolyloxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) with Phenols (e.g., p-cresol)

Nucleophilic aromatic substitution is a fundamental reaction for the modification of aromatic and heteroaromatic rings. libretexts.orgnih.gov In the context of pyrimidine chemistry, the chlorine atoms on a dichloropyrimidine are susceptible to displacement by nucleophiles. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the halogens towards nucleophilic attack. mdpi.comstackexchange.com

To synthesize this compound, 4,6-dichloropyrimidine is reacted with p-cresol (B1678582) (4-methylphenol). nih.govnih.govresearchgate.net The phenoxide ion, generated from p-cresol by a base, acts as the nucleophile and attacks one of the carbon atoms bearing a chlorine atom. In the case of 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent, so the initial substitution can occur at either position. By controlling the stoichiometry of the reactants, it is possible to achieve monosubstitution, yielding the desired this compound. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, before the expulsion of the chloride ion to restore aromaticity. libretexts.org

Studies on related systems, such as the reaction of 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate (B104242) with various phenols, have demonstrated the general applicability of this method for synthesizing 4-aryloxypyrimidines. researchgate.net

Reaction Conditions and Catalysis for Aryloxy Formation

The formation of the aryloxy bond via SNAr is typically carried out in the presence of a base and a suitable solvent. The base is crucial for deprotonating the phenol (B47542) to generate the more nucleophilic phenoxide ion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). youtube.com

The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity. youtube.com

While many SNAr reactions on activated heterocycles like dichloropyrimidines proceed readily without a catalyst, in some cases, transition metal catalysis, particularly with copper or palladium, can be used to facilitate the C-O bond formation, especially with less reactive aryl halides or phenols. youtube.comresearchgate.netmdpi.com However, for the reaction of an activated dichloropyrimidine with a phenol, catalysis is often not necessary. nih.gov The reaction temperature can vary depending on the reactivity of the substrates and can range from room temperature to elevated temperatures to drive the reaction to completion.

Synthesis of this compound via Sequential Functionalization

Sequential functionalization offers a controlled, stepwise approach to building molecular complexity on the pyrimidine scaffold. This method is predicated on the differential reactivity of various positions on the pyrimidine ring, allowing for the selective introduction of different functional groups.

The primary and most direct route for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) reaction starting from 4,6-dichloropyrimidine. chemicalbook.com This precursor is an ideal starting material due to the two reactive C-Cl bonds, which can be sequentially substituted.

The synthesis involves the reaction of 4,6-dichloropyrimidine with p-cresol (4-methylphenol) in the presence of a suitable base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or an alkoxide, deprotonates the hydroxyl group of p-cresol to form the more nucleophilic p-tolyloxy anion. This anion then attacks one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring, displacing one of the chloride ions.

By carefully controlling the stoichiometry (using approximately one equivalent of p-cresol) and reaction conditions such as temperature and reaction time, the reaction can be selectively stopped at the monosubstitution stage. This yields the desired product, this compound, leaving the second chlorine atom at the C6 position available for further chemical modification. This selectivity is crucial for creating diverse pyrimidine-based structures.

The principle of stepwise functionalization is fundamental for creating a diverse library of pyrimidine derivatives from a common intermediate. The synthesis of this compound is a classic example of the first step in such a process. The remaining chlorine atom at the C6 position is a versatile handle for subsequent reactions.

Research has demonstrated the feasibility of this stepwise approach. For instance, in the synthesis of 2,4-diaminopyrimidine (B92962) derivatives, the chlorine atom at the C4 position of 2,4-dichloro-5-fluoropyrimidine (B19854) is first substituted with an amine. nih.gov The resulting 2-chloro-4-amino-5-substituted pyrimidine intermediate is then subjected to a second reaction to modify the C2 position. nih.gov Similarly, studies on the amination of 4,6-dichloropyrimidine have shown that monoamination can be achieved, followed by a second, different amination at the remaining chlorine position, often requiring different reaction conditions or catalysis, such as palladium-catalyzed methods, to introduce the second substituent. nih.gov This highlights the ability to fine-tune the reaction conditions to introduce substituents in a controlled, stepwise manner, which is essential for building complex, targeted molecules.

Green Chemistry Principles in Pyrimidine Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. primescholars.com These principles are highly relevant to pyrimidine synthesis, where traditional methods often involve hazardous solvents and reagents. rasayanjournal.co.inbenthamdirect.com

Solvent choice is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. In pyrimidine synthesis, a shift towards more environmentally benign solvent systems is an active area of research. benthamdirect.comnih.gov Greener alternatives include:

Water and Ethanol : These are non-toxic, readily available, and have a minimal environmental footprint. Ultrasound irradiation has been used to promote pyrimidine synthesis in ethanol, providing an effective and environmentally friendly method. rasayanjournal.co.in

Ionic Liquids : Often referred to as "green solvents," certain ionic liquids are non-volatile and can be recycled. rasayanjournal.co.in They have been successfully used as catalysts and solvents in the synthesis of pyrimidine derivatives. rasayanjournal.co.in

Solvent-Free Reactions : The most ideal green chemistry approach is to eliminate the solvent entirely. researchgate.net Techniques like "Grindstone Chemistry" (mechanochemistry) and ball milling, where reactants are ground together, sometimes with a catalytic amount of a solid catalyst, have proven effective for synthesizing pyrimidines in high yields without any solvent. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis can also often be performed under solvent-free conditions. rasayanjournal.co.in

Interactive Table: Comparison of Solvents in Chemical Synthesis

| Solvent | Environmental/Safety Concerns | Green Alternative Features |

|---|---|---|

| Dichloromethane | Suspected carcinogen, volatile organic compound (VOC) | |

| Dimethylformamide (DMF) | Reproductive toxin, VOC | |

| Water | Non-toxic, abundant, non-flammable | |

| Ethanol | Biodegradable, produced from renewable resources | |

| Ionic Liquids | Some can be toxic/non-biodegradable | Low volatility, recyclable, tunable properties |

| Solvent-Free | Eliminates solvent waste, potential for energy savings |

Atom economy, a concept introduced by Barry Trost, is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comwikipedia.orgnih.gov The goal is to design reactions where the vast majority of atoms from the starting materials end up in the product, minimizing the generation of byproducts and waste. wikipedia.org

Percent Atom Economy (% AE) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

In the context of pyrimidine synthesis, different synthetic routes can have vastly different atom economies.

Addition Reactions : Cycloadditions, such as the Diels-Alder reaction, are highly atom-economical as they incorporate all atoms from the reactants into the product. nih.gov

Substitution Reactions : The synthesis of this compound from 4,6-dichloropyrimidine and p-cresol has a lower atom economy because a salt (e.g., KCl) and water (if a base like KOH is used) are formed as byproducts. While the yield might be high, the reaction is inherently less atom-economical than an ideal addition reaction.

Wittig Reaction : This common reaction for forming alkenes is a classic example of poor atom economy, as a stoichiometric amount of triphenylphosphine (B44618) oxide is generated as a high molecular weight byproduct. wikipedia.org

Chemists aim to improve reaction efficiency not just by maximizing percentage yield, but also by designing synthetic routes with high atom economy. This involves choosing reactions that are additive rather than substitutive where possible and using catalytic reagents instead of stoichiometric ones. nih.gov

Interactive Table: Atom Economy Calculation Example

| Reaction Type | Generic Equation | Atom Economy | Notes |

|---|---|---|---|

| Addition | A + B → C | 100% | All atoms from A and B are in product C. Highly efficient. |

| Substitution | A-B + C → A-C + B | < 100% | B is a byproduct (waste). Common in synthesis. |

| Elimination | A-B → A + B | < 100% | A is the desired product, B is a byproduct. |

Chemical Reactivity and Transformative Pathways of 4 P Tolyloxy 6 Chloropyrimidine

Nucleophilic Substitution Reactions of the C-6 Chlorine Atom

The chlorine atom at the C-6 position of 4-(p-tolyloxy)-6-chloropyrimidine is a good leaving group, making this position susceptible to attack by various nucleophiles. The pyrimidine (B1678525) ring, being an electron-deficient aromatic system, facilitates these substitution reactions. stackexchange.comwikipedia.org

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

The displacement of the C-6 chlorine by oxygen-based nucleophiles, such as alcohols and phenols, provides a direct route to the corresponding ether derivatives. For instance, the reaction with sodium phenoxide leads to the formation of a disubstituted pyrimidine ether. rsc.orgmdpi.com These reactions are typically carried out in the presence of a base to generate the more potent alkoxide or phenoxide nucleophile.

A general representation of this reaction is as follows:

this compound + R-OH (Alcohol/Phenol) → 4-(p-tolyloxy)-6-(R-oxy)pyrimidine + HCl

Detailed research has shown that reactions of chloropyrimidines with an excess of sodium methoxide (B1231860) can lead to the substitution of other groups on the pyrimidine ring, such as a methylthio group, resulting in dimethoxy pyrimidine derivatives. rsc.org

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

Nitrogen nucleophiles, including primary and secondary amines, as well as hydrazines, readily react with this compound to yield the corresponding 6-amino or 6-hydrazinyl derivatives. ptfarm.plajol.infomdpi.com These reactions are fundamental in the synthesis of a wide array of biologically active molecules. The reaction often proceeds by heating the chloropyrimidine with the amine, sometimes in the presence of a base to neutralize the HCl generated. youtube.com

The synthesis of various 4-amino-6-substituted pyrimidines has been achieved through the reaction of 4,6-dichloropyrimidines with ammonia (B1221849) or amines. google.com This highlights the general applicability of this type of nucleophilic substitution.

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Product |

| Ammonia | 4-(p-tolyloxy)-6-aminopyrimidine |

| Methylamine | 4-(p-tolyloxy)-6-(methylamino)pyrimidine |

| Hydrazine | 4-(p-tolyloxy)-6-hydrazinylpyrimidine |

Reactions with Sulfur Nucleophiles (e.g., Thiols)

The chlorine at C-6 can also be displaced by sulfur-based nucleophiles like thiols. The reaction with a thiophenoxide, for example, yields a thioether derivative. rsc.org These reactions typically proceed under basic conditions to generate the thiolate anion, which is a strong nucleophile.

The synthesis of various S-substituted pyrimidine derivatives has been reported, demonstrating the utility of this reaction in creating diverse chemical structures. researchgate.net

Mechanisms of Nucleophilic Displacement on Halogenated Pyrimidines

The nucleophilic substitution on halogenated pyrimidines, such as this compound, generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This is in contrast to SN1 or SN2 reactions which are typical for alkyl halides. organic-chemistry.org The SNAr mechanism involves two main steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. stackexchange.comlibretexts.org

Elimination of the leaving group: The aromaticity of the pyrimidine ring is restored by the departure of the chloride ion. youtube.com

The presence of electron-withdrawing groups on the aromatic ring generally accelerates the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.comlibretexts.org Conversely, electron-donating groups can slow down the reaction. In the case of this compound, the electron-donating tolyloxy group may have a slight deactivating effect, but the inherent electron deficiency of the pyrimidine ring still allows for facile substitution at the C-6 position. Some studies have also explored directed nucleophilic aromatic substitution reactions where a directing group on the substrate influences the position of the substitution. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the modification of this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation at C-6

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org In the context of this compound, this reaction enables the formation of a new carbon-carbon bond at the C-6 position by reacting it with an aryl or vinyl boronic acid or its ester. acs.orgnih.govnih.gov This method is widely used for the synthesis of biaryl and other conjugated systems. nih.govmdpi.com

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a palladium(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The reaction is typically carried out in the presence of a base, which is crucial for the transmetalation step. A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. nih.gov Studies have shown that even chloropyrimidines can be effective substrates in Suzuki-Miyaura couplings, sometimes providing better yields than the corresponding bromo derivatives. acs.orgresearchgate.net The reaction has been successfully applied to a wide range of pyrimidine and purine (B94841) nucleosides for the synthesis of C-6 aryl derivatives. acs.orgresearchgate.netrsc.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. nih.govnih.gov This reaction is instrumental in synthetic organic chemistry for synthesizing aryl amines from aryl halides. nih.gov In the context of this compound, the reactive C-Cl bond at the C6 position is an ideal handle for this transformation.

The reaction involves the coupling of the chloropyrimidine with a primary or secondary amine in the presence of a palladium catalyst and a base. The choice of catalyst, specifically the phosphine (B1218219) ligand coordinated to the palladium center, is crucial for the reaction's success and can influence reaction rates and substrate scope. nih.gov Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, which consists of oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov

While direct examples for this compound are not extensively detailed in publicly accessible literature, the reactivity of similar 4,6-disubstituted pyrimidines and other chloro-heterocycles suggests a general approach. nih.govnih.govnih.gov The reaction would typically be carried out in an inert solvent like toluene (B28343) or dioxane, with a strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate to deprotonate the amine. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst System (Pd Source + Ligand) | Base | Solvent | Temperature (°C) |

| Aniline | Pd₂(dba)₃ + XPhos | Cs₂CO₃ | Toluene | 100-110 |

| Piperidine (B6355638) | Pd(OAc)₂ + BINAP | NaOt-Bu | Dioxane | 80-100 |

| Benzylamine | Pd₂(dba)₃ + RuPhos | K₃PO₄ | t-BuOH | 100 |

This table presents hypothetical yet representative conditions based on established Buchwald-Hartwig protocols for similar aryl chlorides.

Sonogashira Coupling and Other Cross-Coupling Methods

The Sonogashira reaction is another cornerstone of palladium-catalyzed cross-coupling, used to form carbon-carbon (C-C) bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction typically employs a dual-catalyst system of a palladium complex and a copper(I) salt, along with an amine base. wikipedia.org For this compound, the Sonogashira coupling provides a direct route to introduce alkynyl substituents at the C6 position, significantly expanding the molecular complexity and providing precursors for further transformations.

The reactivity of halides in Sonogashira coupling generally follows the trend I > Br > Cl, meaning that the reaction with chloropyrimidines can be more challenging and may require more active catalysts or harsher conditions. nrochemistry.comlibretexts.org However, advancements in ligand design have enabled efficient coupling of aryl chlorides. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | THF | 60-80 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 70-90 |

| 1-Heptyne | PdCl₂(dppf) / CuI | Piperidine | Toluene | 80-100 |

This table illustrates typical conditions for Sonogashira coupling reactions involving aryl chlorides.

Beyond the Sonogashira reaction, other cross-coupling methods are also applicable. The Suzuki-Miyaura coupling , which couples aryl halides with organoboron compounds (boronic acids or esters), is widely used to form C-C bonds. In a relevant example, a 4,6-disubstituted pyrimidine was successfully coupled with 3-thienylboronic acid using a Pd(PPh₃)₄ catalyst, demonstrating the feasibility of this reaction on the pyrimidine core. nih.gov

Modifications to the p-tolyloxy Moiety

The p-tolyloxy group, while generally stable, offers two distinct sites for further chemical transformation: the methyl group and the aromatic toluene ring.

The methyl group of the toluene ring is susceptible to oxidation and halogenation reactions. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the methyl group into a carboxylic acid (4-(6-chloropyrimidin-4-yloxy)benzoic acid). This transformation introduces a valuable functional group for further derivatization, such as amide or ester formation.

Alternatively, free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN, can introduce a halogen atom onto the methyl group, yielding a benzylic halide. This product is a versatile intermediate for subsequent nucleophilic substitution reactions.

The p-tolyloxy substituent is an electron-donating group, which activates the attached toluene ring towards electrophilic aromatic substitution. organicchemistrytutor.com The oxygen atom is a strong ortho-, para-director. Since the para position is blocked by the linkage to the pyrimidine ring, electrophiles will be directed to the two ortho positions (C2' and C6' relative to the methyl group).

Typical electrophilic aromatic substitution reactions that could be performed on this ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group, yielding 4-(2-nitro-p-tolyloxy)-6-chloropyrimidine. masterorganicchemistry.com

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would result in bromination at an ortho position.

Friedel-Crafts Acylation/Alkylation: These reactions could introduce acyl or alkyl groups, although they may be complicated by the presence of multiple reactive sites in the molecule.

Reactivity at Other Positions of the Pyrimidine Ring

The pyrimidine ring itself is classified as π-deficient, meaning its carbon atoms are electron-poor. wikipedia.org This characteristic makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. In this compound, the C4 and C6 positions are substituted. The primary site of reactivity is the C6 position due to the presence of the excellent chlorine leaving group.

However, other positions can also react under certain conditions:

C2 Position: The C2 position is also electron-deficient and can undergo nucleophilic substitution, although it is generally less reactive than the C4/C6 positions. A very strong nucleophile or harsh reaction conditions might be required to displace a group at this position, assuming a suitable leaving group were present. In the parent compound, a hydride at C2 would not be displaced.

C5 Position: In contrast to the other carbon atoms, the C5 position is the most electron-rich site on the pyrimidine ring and can undergo electrophilic substitution. wikipedia.org This reactivity is analogous to that of other electron-rich aromatic systems. For instance, chlorination at the C5 position of a substituted pyrimidine has been achieved using N-chlorosuccinimide (NCS). arkat-usa.org Therefore, it is plausible that this compound could be halogenated or nitrated at the C5 position under appropriate electrophilic conditions.

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific literature and chemical databases has revealed a lack of publicly available, detailed spectroscopic data for the chemical compound This compound . Consequently, an in-depth article focusing on its advanced spectroscopic and structural elucidation, as requested, cannot be generated at this time.

The investigation sought to find specific experimental data pertaining to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the target molecule. This included searches for ¹H-NMR chemical shifts and coupling patterns, ¹³C-NMR for carbon framework characterization, and two-dimensional NMR techniques (COSY, HSQC, HMBC) for establishing connectivity. Furthermore, efforts to locate Electrospray Ionization Mass Spectrometry (ESI-MS) data and High-Resolution Mass Spectrometry (HRMS) for exact mass determination were unsuccessful.

While information exists for structurally related compounds, such as various substituted pyrimidines and other heterocyclic systems, no specific peer-reviewed articles or database entries containing the necessary spectroscopic analysis for this compound could be identified. The generation of a scientifically accurate and detailed article as outlined is contingent on the availability of this primary data. Without access to the foundational NMR and MS spectra, any attempt to describe the structural elucidation would be purely hypothetical and would not meet the required standards of scientific accuracy.

Further research or the de novo acquisition and publication of this data would be required to enable the creation of the requested scientific article.

Advanced Spectroscopic and Structural Elucidation of 4 P Tolyloxy 6 Chloropyrimidine

Mass Spectrometry (MS)

Fragmentation Patterns and Structural Information

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For 4-(p-tolyloxy)-6-chloropyrimidine, the mass spectrum would be expected to reveal a molecular ion peak corresponding to its molecular weight.

The fragmentation of this compound would likely proceed through several key pathways, dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Cleavage of the ether linkage is a probable fragmentation route, which would yield ions corresponding to the p-tolyloxy and the 6-chloropyrimidine moieties. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio.

Further fragmentation could involve the loss of the chlorine atom from the pyrimidine (B1678525) ring or the cleavage of the tolyl group. The stability of the pyrimidine and benzene (B151609) rings would likely result in prominent peaks corresponding to these aromatic systems.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M]+ | C₁₁H₉ClN₂O | Molecular Ion |

| [M - Cl]+ | C₁₁H₉N₂O | Loss of chlorine atom |

| [C₄H₂ClN₂]⁺ | 6-chloropyrimidine radical cation | Cleavage of the C-O ether bond |

| [C₇H₇O]⁺ | p-tolyloxy cation | Cleavage of the C-O ether bond |

| [C₇H₇]⁺ | Tropylium ion | Fragmentation of the p-tolyloxy group |

| [C₄H₃N₂]⁺ | Pyrimidine cation | Loss of chlorine from the pyrimidine fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit a series of absorption bands characteristic of its constituent parts.

The presence of the aromatic rings (both the pyrimidine and the tolyl group) would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The ether linkage (Ar-O-Ar) is expected to show a strong, characteristic C-O stretching band, likely in the 1200-1250 cm⁻¹ region for the aryl ether. The C-Cl bond of the chloropyrimidine ring would produce a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-N stretching vibrations of the pyrimidine ring would also be observable in the fingerprint region.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (C-H) |

| 2960-2850 | C-H Stretch | Methyl (CH₃) |

| 1600-1400 | C=C and C=N Stretch | Aromatic and Pyrimidine Rings |

| 1250-1200 | C-O-C Stretch | Aryl Ether |

| 800-600 | C-Cl Stretch | Chloroalkane |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would precisely determine its molecular geometry, including bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various intermolecular interactions that stabilize the crystal structure.

In the case of this compound, several types of non-covalent interactions would be anticipated to play a role in its crystal packing. These could include π-π stacking interactions between the aromatic pyrimidine and tolyl rings of adjacent molecules. The electron-deficient pyrimidine ring may interact favorably with the more electron-rich tolyl ring.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(p-tolyloxy)-6-chloropyrimidine, DFT calculations provide fundamental insights into its geometry, electronic properties, and spectroscopic characteristics.

The first step in a theoretical study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometrical optimization. For a molecule like this compound, which has rotational freedom around the ether linkage, conformational analysis is crucial to identify the lowest energy conformer.

Studies on structurally similar compounds, such as ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to achieve this. nih.gov The process involves systematically rotating the dihedral angles and calculating the potential energy surface (PES) to locate the global minimum energy conformation. nih.gov For this compound, the key dihedral angle would be between the pyrimidine (B1678525) ring and the p-tolyl group. The optimized geometry would reveal precise bond lengths and angles, which are fundamental for understanding the molecule's reactivity and interactions.

Table 1: Predicted Geometrical Parameters for a Structurally Similar Pyrimidine Derivative This table presents data for a related compound, ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, as a model.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (pyrimidine) | 1.38 - 1.40 | 115 - 122 |

| C-Cl | ~1.74 | - |

| C-O (ether) | ~1.37 | - |

| O-C (aryl) | ~1.42 | - |

| C-N-C (pyrimidine) | - | ~116 |

| C-O-C (ether) | - | ~118 |

Data adapted from studies on similar pyrimidine structures. materialsciencejournal.org

The electronic properties of a molecule are dictated by the arrangement and energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and stability. nih.gov

DFT calculations can map the electron density distribution and visualize the HOMO and LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyloxy group, while the LUMO would likely be centered on the electron-deficient chloropyrimidine ring. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Related Pyrimidine Derivative This table presents data for a related compound as a model.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Values are illustrative and based on typical DFT results for similar heterocyclic systems. researchgate.net

DFT calculations can also predict spectroscopic data, which can be compared with experimental results for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are standard practice.

For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons in the pyrimidine and p-tolyl rings. The calculated IR spectrum would display vibrational modes corresponding to C-Cl, C-O, C=N, and aromatic C-H stretching and bending frequencies. nih.gov For instance, a strong absorption band around 1620 cm⁻¹ would be indicative of the C=N stretching in the pyrimidine ring. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme. nih.gov

The primary goal of molecular docking is to identify the key interactions between the ligand and the target's active site. mdpi.com For this compound, potential targets could include kinases, for which many pyrimidine derivatives show inhibitory activity. nih.gov

Docking simulations would reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. The chlorine atom on the pyrimidine ring could act as a hydrogen bond acceptor, while the p-tolyl group could engage in hydrophobic interactions within a corresponding pocket of the active site. The nitrogen atoms of the pyrimidine ring are also potential hydrogen bond acceptors.

Beyond identifying the types of interactions, molecular docking provides a quantitative measure of the binding affinity, typically expressed as a binding energy or a docking score. mdpi.com A lower binding energy indicates a more stable ligand-target complex. The analysis also characterizes the specific amino acid residues in the binding site that are crucial for the interaction.

For instance, in a hypothetical docking of this compound into a kinase active site, the simulation might show that the p-tolyl group fits into a hydrophobic pocket lined with residues like leucine, valine, and isoleucine. The pyrimidine core could form hydrogen bonds with backbone atoms of the hinge region, a common binding mode for kinase inhibitors.

Table 3: Illustrative Molecular Docking Results for a Pyrimidine Derivative This table provides a hypothetical example of docking results.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Phe80, Lys33 | Hydrophobic, Hydrogen Bond |

| Epidermal Growth Factor Receptor (EGFR) | -9.2 | Met793, Leu718, Cys797 | Hydrophobic, Hydrogen Bond |

Data is hypothetical and serves to illustrate typical docking outputs. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) represents a pivotal computational strategy in medicinal and materials chemistry. It is founded on the principle that variations in the structural or physicochemical properties of a molecule directly correlate with changes in its biological activity or a specific property. nih.gov For classes of compounds like pyrimidine derivatives, QSAR models serve as mathematical equations that link chemical structure to biological function, thereby providing crucial information for drug design. nih.govresearchpublish.com

While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, the theoretical framework for creating such a model is well-established through studies on analogous pyrimidine derivatives. thieme-connect.comnih.govtandfonline.com A theoretical QSAR study of this compound would commence with the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties.

Table 1: Potential Molecular Descriptor Classes for QSAR Analysis

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional (1D) | Based on molecular formula; describes composition without regard to geometry. | Molecular Weight, Atom Count, Bond Count |

| Topological (2D) | Describes atomic connectivity and branching. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Based on the 3D coordinates of the atoms; requires a defined conformation. | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Quantum Chemical | Derived from quantum mechanical calculations; describes electronic properties. | HOMO/LUMO energies, Dipole Moment, Atomic Charges |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on electron diffraction. | Mor16m, Mor32u |

| RDF | Radial Distribution Function descriptors. | RDF020e, RDF040u |

With a set of calculated descriptors for a series of related compounds, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques. nih.govtandfonline.com MLR generates a simple linear equation, whereas ANN can model more complex, non-linear relationships, often resulting in higher predictive power. nih.govnih.gov

The process involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to validate its predictive capability. tandfonline.com The robustness and predictive power of the generated QSAR model are evaluated using several statistical metrics.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Significance |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). Values closer to 1.0 indicate a better fit. nih.govtandfonline.com | Measures the goodness-of-fit of the model to the training data. |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically calculated using the leave-one-out (LOO) method. thieme-connect.comtandfonline.com | Assesses the model's robustness and predictive power on new data. |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors (residuals). nih.gov | Indicates the average magnitude of the error in the model's predictions. Lower values are better. |

For this compound, a validated QSAR model could theoretically predict its biological activity (e.g., as an inhibitor for a specific enzyme) based on its calculated descriptors. Furthermore, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA) could provide 3D contour maps. thieme-connect.com These maps would visualize regions around the molecule where modifications—such as changing steric bulk or electrostatic potential—could theoretically enhance or diminish its activity, offering a rational basis for designing more potent derivatives. thieme-connect.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful lens for dissecting chemical reaction mechanisms at an atomic level. escholarship.org Techniques like Density Functional Theory (DFT) allow researchers to map energy landscapes, identify transient intermediates, and calculate the energy barriers of transition states, providing a detailed narrative of how a reaction proceeds. nih.govresearchgate.net

The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. bhu.ac.in This electronic characteristic makes positions C2, C4, and C6 susceptible to attack by nucleophiles, especially when a good leaving group, such as chlorine, is present. bhu.ac.in Therefore, a primary reaction pathway for this compound involves the nucleophilic substitution of the chlorine atom at the C6 position.

A computational investigation into this reaction would typically proceed as follows:

Model System Setup : The reaction is modeled in the gas phase or, more accurately, using a solvation model (like SMD or PCM) to simulate the solvent environment. researchgate.netmdpi.com

Method Selection : DFT is a common choice, employing a specific functional (e.g., B3LYP, M06) and basis set (e.g., 6-311+G(d,p)) to approximate the electronic structure of the molecules. researchgate.net

Mechanism Exploration : The proposed reaction pathway is explored by locating the optimized geometries of reactants, products, intermediates, and transition states. The mechanism for nucleophilic aromatic substitution on the pyrimidine ring generally involves a two-step process: the nucleophile attacks the carbon bearing the leaving group to form a tetrahedral intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. bhu.ac.in

Energy Calculation : The energies of all stationary points on the potential energy surface are calculated to determine the reaction's kinetics and thermodynamics.

| Intermediate (I) Geometry | The structure of the stable Meisenheimer complex. | A tetrahedral carbon at the C6 position with the negative charge delocalized across the pyrimidine ring nitrogens. |

Such computational studies provide a detailed understanding of the reaction's feasibility, rate, and the structural dynamics involved. rsc.orgscispace.com By comparing the activation barriers for different nucleophiles or for substitution at different positions, chemists can predict reaction outcomes and selectivity, guiding synthetic efforts in a more efficient and targeted manner. mdpi.com

Biological Activity and Mechanistic Insights of Pyrimidine Analogs in Vitro and in Silico

Rational Design of Biologically Active Pyrimidine (B1678525) Derivatives

The design of biologically active pyrimidine derivatives like 4-(p-tolyloxy)-6-chloropyrimidine is often guided by structure-activity relationship (SAR) studies and computational modeling. The pyrimidine ring itself is a bioisostere of purine (B94841), allowing it to interact with a multitude of biological targets. The substituents at the 4 and 6 positions are crucial for modulating potency, selectivity, and pharmacokinetic properties.

The introduction of a p-tolyloxy group at the 4-position and a chlorine atom at the 6-position creates a distinct electronic and steric profile. The p-tolyloxy moiety can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the chlorine atom can act as a leaving group for further chemical modification or participate in halogen bonding. In silico studies, such as molecular docking, are frequently employed to predict the binding affinity and orientation of such compounds within the active sites of target enzymes, aiding in the rational design of more potent and selective inhibitors. tandfonline.comremedypublications.combohrium.comnih.gov

In Vitro Evaluation of Biological Activities

The synthesized pyrimidine derivatives undergo rigorous in vitro testing to determine their biological effects. This typically involves a battery of assays to assess their activity against various pathogens, inflammatory markers, cancer cell lines, and specific enzymes.

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Pyrimidine derivatives are well-documented for their antimicrobial activities. The evaluation of compounds like this compound involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. Studies on related pyrimidine analogs have shown that the nature of substituents on the pyrimidine core significantly influences the antimicrobial spectrum and potency. For instance, the presence of a thioether functionality and other pharmacophores has been shown to impart broad-spectrum antibacterial activity. nih.gov Some thiopyrimidine derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. niscpr.res.in

Table 1: Representative Antimicrobial Activity of Pyrimidine Analogs

| Compound/Analog | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Pyrimidine Analog 2a | E. coli | MIC: 6.5 µM | tandfonline.com |

| Pyrimidine Analog 1 | C. albicans | Appreciable antifungal activity | nih.gov |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives is a significant area of investigation. nih.gov These compounds are often evaluated for their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes. tandfonline.comnih.govmdpi.com For example, certain pyrimidine derivatives have shown selective inhibition of COX-2, an enzyme upregulated in inflammatory conditions. mdpi.comnih.gov The mechanism often involves the suppression of pro-inflammatory cytokine production. nih.gov

Table 2: Representative Anti-inflammatory Activity of Pyrimidine Analogs

| Compound/Analog | Assay | Results | Reference |

|---|---|---|---|

| Pyrimidine Analog 2a | COX-2 Inhibition | IC50: 3.5 µM | tandfonline.comfigshare.com |

Anticancer and Antiproliferative Activity

The anticancer properties of pyrimidine derivatives are extensively studied, with several analogs demonstrating potent activity against various cancer cell lines. mdpi.com The antiproliferative effects are typically assessed using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50) against cell lines such as breast (MCF-7), colon (HT-29), and liver (HepG2) cancer cells. nih.govnih.gov The mechanism of action can involve the inhibition of key enzymes in cancer progression, such as kinases. nih.gov

Table 3: Representative Anticancer Activity of Pyrimidine Analogs

| Compound/Analog | Cancer Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Pyrimidine Analog 7 | HT-29 (Colon), MCF-7 (Breast) | Most active cytotoxic member | nih.gov |

| Aminopyrimidine 2a | Various tumor cell lines | EC50: 4 - 8 µM | mdpi.com |

Enzyme Inhibition Studies (e.g., Kinases, NAAA)

The ability of pyrimidine derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Kinases, in particular, are a major target class for pyrimidine-based inhibitors due to the structural similarity of the pyrimidine ring to the adenine (B156593) core of ATP. ed.ac.ukrsc.org For instance, pyrimidine derivatives have been designed as potent inhibitors of Aurora kinases and Epidermal Growth Factor Receptor (EGFR) kinases, which are crucial in cancer development. nih.govacs.orgnih.gov

Table 4: Representative Enzyme Inhibition by Pyrimidine Analogs

| Compound/Analog | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrimidine Analog 13 | Aurora A Kinase | < 200 nM (inhibition of proliferation) | nih.govacs.org |

| Pyrimidine Analog A5 | EGFRdel19/T790M/C797S | Significant anti-proliferative activity | nih.gov |

Anti-Plasmodial Activity

Malaria, caused by Plasmodium parasites, remains a major global health issue, and the development of new antimalarial agents is crucial. Pyrimidine derivatives have shown promise in this area, often by targeting essential parasitic enzymes. chemrj.orgrsc.org The anti-plasmodial activity is typically evaluated in vitro against chloroquine-sensitive and resistant strains of Plasmodium falciparum. rsc.org The mechanism can involve the inhibition of heme polymerization or specific parasitic enzymes. tjpr.org

Table 5: Representative Anti-Plasmodial Activity of Pyrimidine Analogs

| Compound/Analog | Plasmodium falciparum Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazoline B | 3D7 | 5.55 µM | tjpr.org |

| Pyrazole Derivative 3a | Not specified | 0.149 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For pyrimidine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. researchgate.netacs.org

Influence of Substituents on Biological Potency

The biological activity of pyrimidine analogs is highly dependent on the substituents at various positions of the pyrimidine ring. In the case of 4,6-disubstituted pyrimidines, modifications at these positions can lead to significant changes in their biological profiles.

For instance, in a series of 4,6-diarylpyrimidine derivatives synthesized and evaluated for their anti-tubercular activity, the nature of the substituents on the aryl rings played a critical role. nih.gov Compounds with specific substitutions demonstrated significant activity against Mycobacterium tuberculosis H37Rv. nih.gov

In another study focusing on 4,6-disubstituted pyrimidine-2-one derivatives, various substitutions on the phenyl rings at the 4 and 6 positions were explored for their anthelmintic activity. derpharmachemica.com The results indicated that compounds with electron-withdrawing groups, such as a chloro or nitro group, on one of the phenyl rings exhibited potent activity. For example, the compound 4-(2-chlorophenyl)-6-phenyl pyrimidin-2(1H)-one was found to be one of the most potent in the series. derpharmachemica.com

The following table summarizes the influence of different substituents on the anthelmintic activity of some 4,6-disubstituted pyrimidine-2-one derivatives.

| Compound | R1 | R2 | Biological Activity (Anthelmintic) | Reference |

| 4a | Phenyl | Phenyl | Significant Activity | derpharmachemica.com |

| 4b | 3-Nitro Phenyl | Phenyl | High Activity | derpharmachemica.com |

| 4c | 2-Hydroxy Phenyl | Phenyl | High Activity | derpharmachemica.com |

| 4d | 4-(Dimethyl amino) Phenyl | Phenyl | Significant Activity | derpharmachemica.com |

| 4e | 2-Chloro Phenyl | Phenyl | Most Potent in Series | derpharmachemica.com |

Similarly, research on 4,6-disubstituted pyrimidines as pan-muscarinic antagonists revealed that optimization of substituents was key to enhancing potency. nih.gov This highlights the general principle that the electronic and steric properties of the substituents at the C4 and C6 positions of the pyrimidine ring are major determinants of biological potency.

Pharmacophore Identification

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrimidine derivatives, the pyrimidine ring itself often serves as a crucial part of the pharmacophore, acting as a scaffold for positioning key interacting groups. acs.orgnih.gov

In a study of novel pyrimidine derivatives with antitubercular activity, it was concluded that the central pyrimidine ring moiety was a crucial pharmacophore for their activity. acs.org This was determined by synthesizing analogs where the pyrimidine ring was replaced by other heterocycles, which led to a loss of activity. acs.org

For a series of pyrimidine-based hybrid drugs with anticancer potential, the pyrimidine core is considered a versatile pharmacophore that can be decorated with various other chemical moieties to achieve multi-targeted activity. nih.gov The ability of the pyrimidine ring to engage in hydrogen bonding and other interactions with biological macromolecules is a key aspect of its pharmacophoric nature.

Molecular Modeling and Virtual Screening for Biological Targets

Molecular modeling and virtual screening are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, typically a protein. youtube.comfrontiersin.org These methods help in identifying potential drug candidates and in understanding their mechanism of action at a molecular level. youtube.com

Identification of Putative Binding Modes

Molecular docking, a key component of molecular modeling, is used to predict the preferred orientation of a ligand when bound to a target protein. This allows for the identification of putative binding modes.

In a study of pyrimidine derivatives as inhibitors of the hSMG-1 kinase, a potential target in cancer therapy, structure-based design was used to optimize the compounds. nih.gov X-ray crystallography and molecular modeling revealed the binding mode of these inhibitors within the ATP-binding site of the kinase. nih.gov

For a series of novel pyrido[2,3-d]pyrimidine (B1209978) analogues, molecular modeling studies with a homology model of Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) were used to explain the observed potency and selectivity. ebi.ac.uk The modeling identified the key interactions responsible for the tight binding of the most potent compounds. ebi.ac.uk

The following table provides examples of pyrimidine analogs and their predicted binding modes with specific biological targets.

| Pyrimidine Analog Class | Biological Target | Predicted Binding Mode | Key Interactions | Reference |

| 4,6-Disubstituted Pyrimidines | Muscarinic Acetylcholine Receptors | Binding within the receptor pocket | Specific interactions leading to antagonist activity | nih.gov |

| Pyrido[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Interaction with key residues in the active site | Hydrogen bonding and hydrophobic interactions | ebi.ac.uk |

| Pyrimidine Derivatives | hSMG-1 Kinase | Occupation of the ATP-binding site | Interactions with the hinge region of the kinase | nih.gov |

Prediction of Ligand-Receptor Interactions

Once a putative binding mode is identified, the specific interactions between the ligand and the receptor can be analyzed in detail. These interactions, which include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, are critical for the stability of the ligand-receptor complex and for the biological activity of the ligand.

In the development of pyranopyrimidine analogs, molecular docking studies were used to predict the binding interactions with target enzymes. nih.gov For example, the modeling of a pyrimidine derivative with the HepG2–2JW2 protein showed hydrogen bonding interactions between the ligand and specific amino acid residues like Thr73, Gln17, Ser16, and Asn72. acs.org

Virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) employed covalent docking to predict the binding of these compounds to the Cys909 residue in the active site. nih.gov Molecular dynamics simulations were then used to assess the stability of these interactions over time. nih.gov This detailed analysis of ligand-receptor interactions is essential for the rational design and optimization of new, more potent, and selective inhibitors.

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that can be hazardous and environmentally taxing. rasayanjournal.co.in The future of synthesizing compounds like 4-(p-tolyloxy)-6-chloropyrimidine lies in the adoption of green chemistry principles. rasayanjournal.co.inresearchgate.net These modern approaches aim to enhance efficiency, reduce waste, and improve safety.

Key areas for future development include:

Catalytic Methods: Utilizing recyclable catalysts to drive reactions, which can lead to higher yields and easier product isolation. researchgate.net

Microwave-Assisted and Ultrasonic Synthesis: These techniques can significantly shorten reaction times and often result in purer products compared to conventional heating. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, improving efficiency and reducing waste. rasayanjournal.co.injmaterenvironsci.com

Solvent-Free and Aqueous Synthesis: Conducting reactions without organic solvents or using water as a green solvent minimizes environmental impact. rasayanjournal.co.injmaterenvironsci.comresearchgate.net Mechanochemical methods, such as ball milling, offer a solvent-free alternative that can lead to clean reactions and high yields. rasayanjournal.co.inresearchgate.netnih.gov

These sustainable methods not only offer environmental and financial benefits but also align with the growing demand for cleaner chemical processes in industry and research. rasayanjournal.co.in

Exploration of Novel Reactivity and Functionalization Strategies

The this compound scaffold possesses two key sites for chemical modification: the reactive chlorine atom at the C6 position and the various C-H bonds on the pyrimidine and tolyl rings. Future research will focus on innovative ways to functionalize this molecule to create diverse libraries of new compounds.

Emerging strategies include:

Direct C-H Functionalization: This powerful technique allows for the direct attachment of new functional groups to the carbon-hydrogen bonds of the pyrimidine ring, bypassing the need for pre-functionalized starting materials. nih.govacs.orgresearchgate.net The pyrimidine ring itself can act as a directing group to guide the regioselective activation of C-H bonds on attached aryl groups. acs.orgresearchgate.net

Photoredox Catalysis: This method uses visible light to initiate chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.netacs.org It has shown great promise for the late-stage functionalization of complex molecules and can be used for various reactions, including alkylation and amination. acs.orgcharnwooddiscovery.com

Metal-Free Borylation: Recent studies have shown the possibility of C-H borylation of pyrimidine derivatives without the need for a metal catalyst, opening up new avenues for creating synthetically valuable organoboron compounds. rsc.org

The table below summarizes potential functionalization reactions for pyrimidine scaffolds.

| Reaction Type | Reagents/Catalysts | Position Functionalized | Potential Outcome |

| C-H Arylation | Pd(OAc)₂, Cs₂CO₃ | C5 of uracil-type pyrimidines | Formation of 5-aryl pyrimidines nih.gov |

| C-H Arylation | Pd catalyst, CuI | C6 of uracil-type pyrimidines | Formation of 6-aryl pyrimidines nih.gov |

| C-H Iodination | N-iodosuccinimide (NIS) | Aryl group at C4 | Introduction of iodine for further coupling acs.org |

| Photoredox Allylation | Dithiophosphoric acid catalyst | C4 of pyridine (B92270) (related azine) | C4-allylated products with high selectivity acs.org |

| Metal-Free Borylation | BBr₃ | ortho-C-H of aniline | Synthesis of organoboron compounds rsc.org |

Integration of Advanced Machine Learning and AI in Pyrimidine Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new pyrimidine-based molecules. chemrxiv.orgnih.gov These computational tools can analyze vast datasets to predict chemical properties, optimize reaction conditions, and even generate novel molecular structures. beilstein-journals.orgnih.govyoutube.com

Future applications in pyrimidine research include:

Predictive Modeling: ML algorithms can be trained to predict the biological activity or physical properties of new pyrimidine derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Reaction Optimization: AI can be used to design and optimize synthetic routes, predicting the best reagents, catalysts, and conditions to maximize yield and selectivity. beilstein-journals.orgnih.govacs.org Global models can suggest general conditions for new reactions, while local models can fine-tune parameters for specific reaction families. chemrxiv.orgbeilstein-journals.org

De Novo Drug Design: Generative models can design entirely new pyrimidine-based scaffolds with desired properties, expanding the chemical space for drug discovery. youtube.com This approach moves beyond modifying existing structures to creating novel ones from scratch.

The synergy between high-throughput experimentation and ML will accelerate the discovery of new materials and therapeutic agents. beilstein-journals.org

Deeper Mechanistic Understanding of Biological Activities via Computational Methods

Understanding how pyrimidine derivatives interact with biological targets at the molecular level is crucial for designing more effective drugs. nih.govjuniperpublishers.comwisdomlib.orgwjarr.comorientjchem.org Computational methods, particularly molecular dynamics (MD) simulations, provide powerful insights into these interactions. nih.govnih.gov

Future research will leverage computational tools to:

Elucidate Binding Modes: Molecular docking and MD simulations can predict how compounds like those derived from this compound bind to proteins, revealing key interactions that determine their biological activity. mdpi.comacs.org

Analyze Protein-Ligand Dynamics: MD simulations allow researchers to observe the dynamic behavior of a protein-ligand complex over time, providing a more complete picture of the binding event than static crystal structures. nih.govnih.govbonvinlab.org

Predict Binding Affinities: These computational techniques can help in estimating the binding strength of a ligand to its target, aiding in the optimization of lead compounds. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the development of pyrimidine-based drugs with improved efficacy and selectivity.

Design of New Pyrimidine-Based Scaffolds for Diverse Applications

The versatility of the pyrimidine core makes it an attractive scaffold for a wide range of applications beyond its current uses. mdpi.commdpi.comwjarr.comresearchgate.net Future research will focus on designing novel pyrimidine-based structures to address emerging challenges in medicine and materials science.

Emerging areas of application include:

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial drugs. Pyrimidine and fused pyrimidine derivatives are being actively investigated as potential antibacterial and antifungal agents. researchgate.net

Kinase Inhibitors: Many pyrimidine-based compounds have shown potent activity as inhibitors of protein kinases, which are key targets in cancer therapy. nih.gov The design of new scaffolds could lead to more selective and effective treatments.

Organic Photoredox Catalysts: Novel pyrimidine-based structures, such as pyrimidopteridine N-oxides, are being explored for their potential as metal-free photoredox catalysts. nih.gov

Advanced Materials: The unique electronic properties of pyrimidines make them suitable for applications in materials science, such as in the development of light-emitting devices or molecular wires. rasayanjournal.co.in

By exploring new synthetic modifications and fusion strategies, researchers can unlock the full potential of the pyrimidine scaffold for a new generation of functional molecules. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 4-(p-tolyloxy)-6-chloropyrimidine in laboratory settings?

To mitigate risks associated with handling halogenated pyrimidines, researchers must:

- Use PPE (gloves, lab coats, safety goggles) and conduct reactions in fume hoods to avoid inhalation or dermal exposure .

- Employ filtered pipette tips to prevent cross-contamination during sample preparation .

- Segregate chemical waste into halogenated and non-halogenated categories for professional disposal, as improper handling may release toxic intermediates .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for yield?

A typical synthesis involves nucleophilic aromatic substitution between 4,6-dichloropyrimidine and p-tolyloxy derivatives. Key optimizations include:

- Temperature control (60–80°C) to balance reaction rate and byproduct formation .

- Use of anhydrous solvents (e.g., DMF or THF) and catalytic bases (e.g., K₂CO₃) to enhance nucleophilic displacement efficiency .

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity and detect impurities .

- Spectroscopy :

- ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for pyrimidine and tolyl groups) .

- HRMS for exact mass confirmation (expected [M+H]⁺ ≈ 265.05 Da) .

- Elemental analysis to validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence the biological activity of this compound derivatives?

- Electron-withdrawing groups (e.g., Cl at C6) enhance electrophilicity, improving interactions with biological targets like kinase enzymes .

- Steric effects : Bulky p-tolyloxy groups at C4 may reduce binding affinity in rigid active sites but improve metabolic stability by shielding reactive sites .